Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are employed under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or material properties. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate
- N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Uniqueness
Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 1-(6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C21H24N4O4/c1-4-29-21(28)14-7-10-24(11-8-14)20(27)16-12-15-18(23(16)3)22-17-13(2)6-5-9-25(17)19(15)26/h5-6,9,12,14H,4,7-8,10-11H2,1-3H3 |
InChI Key |
FQYNAPNUGMPQIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.